molecular formula C11H12ClNO B2976824 1-(2-Chlorobenzoyl)pyrrolidine CAS No. 70657-66-8

1-(2-Chlorobenzoyl)pyrrolidine

Cat. No.: B2976824
CAS No.: 70657-66-8
M. Wt: 209.67
InChI Key: GJOSCESYZNHDFC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H12ClNO It is characterized by the presence of a pyrrolidine ring bonded to a 2-chlorobenzoyl group

Preparation Methods

The synthesis of 1-(2-Chlorobenzoyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorobenzoyl)pyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(2-Chlorobenzoyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(2-Bromobenzoyl)pyrrolidine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

    1-(2-Fluorobenzoyl)pyrrolidine: Contains a fluorine atom, which can affect the compound’s lipophilicity and binding affinity to molecular targets.

    1-(2-Methylbenzoyl)pyrrolidine: The presence of a methyl group instead of a halogen atom can significantly alter the compound’s chemical and biological properties.

Properties

IUPAC Name

(2-chlorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOSCESYZNHDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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